Flumorph

Descripción general

Descripción

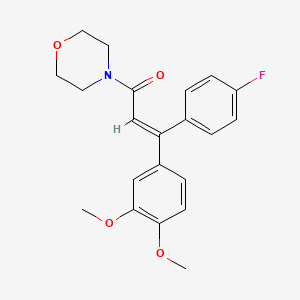

Flumorph is a carboxylic acid amide (CAA) fungicide . It is used mainly to control Oomycetes in a variety of cropping situations . The molecular formula of Flumorph is C21H22FNO4 .

Molecular Structure Analysis

The molecular structure of Flumorph is C21H22FNO4 . The average mass is 371.402 Da and the monoisotopic mass is 371.153290 Da .

Physical And Chemical Properties Analysis

Flumorph has a density of 1.2±0.1 g/cm3, a boiling point of 556.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . The molar refractivity is 100.0±0.3 cm3, and the polar surface area is 48 Å2 .

Aplicaciones Científicas De Investigación

Specific Scientific Field

Detailed Description of the Methods of Application or Experimental Procedures

Biochemical responses including changes in the activity of antioxidative enzymes catalase (CAT), superoxide dismutase (SOD), glutathione-S-transferase (GST), malondialdehyde (MDA), and DNA damage induced by flumorph were investigated in earthworms .

Thorough Summary of the Results or Outcomes Obtained

The study found that flumorph induces oxidative stress and DNA damage to earthworms . The CAT concentrations were stimulated at 5.0 mg kg −1 over 28 days and inhibited at 10 and 20 mg kg −1 . The overall SOD activities were inhibited except 5 mg kg −1 on day 28 and 10 mg kg −1 on days 7 and 14 . The GST activities were stimulated on day 7 and decreased on the other days . The MDA activities were increased notably at 5, 10, and 20 mg kg −1 after 14 days . Clear dose-dependent DNA damage to Eisenia fetida was observed .

Application in Phytopathology

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Flumorph is a novel fungicide that disrupts microfilament organization in Phytophthora melonis .

Detailed Description of the Methods of Application or Experimental Procedures

The mechanism of the effects of flumorph was investigated by analyzing alterations of hyphal morphology, cell wall deposition patterns, F-actin organization, and other organelles in Phytophthora melonis .

Thorough Summary of the Results or Outcomes Obtained

Flumorph did not inhibit the synthesis of cell wall materials, but disturbed the polar deposition of newly synthesized cell wall materials during cystospore germination and hyphal growth . After exposure to flumorph, zoospores were able to switch into cystospores accompanied with the formation of a cell wall, whereas cystospores failed to induce the isotropic-polar switch and did not produce germ tubes but continued the isotropic growth phase . In flumorph-treated hyphae, the most characteristic change was the development of periodic swelling (“beaded” morphology) and the disruption of tip growth . These alterations were the result of F-actin disruption .

Application in Soil Contamination Studies

Specific Scientific Field

Detailed Description of the Methods of Application or Experimental Procedures

The study investigated the biochemical responses induced by flumorph in earthworms (Eisenia fetida), including changes in the activity of antioxidative enzymes catalase (CAT), superoxide dismutase (SOD), glutathione-S-transferase (GST), malondialdehyde (MDA), and DNA damage .

Thorough Summary of the Results or Outcomes Obtained

The study found that flumorph induces oxidative stress and DNA damage to earthworms . The CAT concentrations were stimulated at 5.0 mg kg −1 over 28 days and inhibited at 10 and 20 mg kg −1 . The overall SOD activities were inhibited except 5 mg kg −1 on day 28 and 10 mg kg −1 on days 7 and 14 . The GST activities were stimulated on day 7 and decreased on the other days . The MDA activities were increased notably at 5, 10, and 20 mg kg −1 after 14 days . Clear dose-dependent DNA damage to Eisenia fetida was observed .

Application in Oomycete Plant Pathogens

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Flumorph is a carboxylic acid amide fungicide that has shown excellent activity against oomycete plant pathogens .

Detailed Description of the Methods of Application or Experimental Procedures

The study investigated the effects of flumorph on the sexual reproduction of oomycete .

Application in Adaptive Response Studies

Specific Scientific Field

Detailed Description of the Methods of Application or Experimental Procedures

The study utilized an iTRAQ (isobaric tags for relative and absolute quantitation) based method to compare differences between the proteome of the parental P. capsici isolate PCAS1 and its sexual progeny S2-838, which exhibits significant resistance to flumorph .

Thorough Summary of the Results or Outcomes Obtained

A total of 2396 individual proteins were identified, of these, 181 were considered to be associated with the adaptive response of P. capsici to flumorph . The adaptive response of P. capsici to flumorph was complex and regulated by multiple mechanisms, including utilizing carbohydrate from the host environment to compensate for the cell wall stress induced by flumorph, a shift in energy generation, decreased amino acids biosynthesis, and elevated levels of proteins associated with the pathogen’s response to stimulus and transmembrane transport .

Application in Fungicide Development

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Flumorph, a derivative of cinnamic acid, is a new systemic fungicide developed for the control of oomycete pathogens .

Detailed Description of the Methods of Application or Experimental Procedures

Flumorph was developed by the Shenyang Research Institute of Chemical Industry of China in 1994 . It exhibits a very high level of activity .

Safety And Hazards

Flumorph is considered to be harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

Propiedades

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholin-4-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBSMMUEEAWFRX-NBVRZTHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=C/C(=O)N2CCOCC2)/C3=CC=C(C=C3)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flumorph | |

CAS RN |

211867-47-9 | |

| Record name | Flumorph [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211867479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-(4-morpholinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

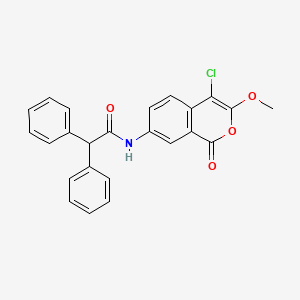

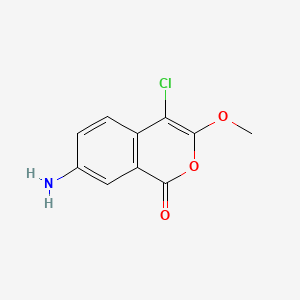

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)

![(3S,7R,8aS)-Hexahydro-7-hydroxy-3-(hydroxymethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1672816.png)

![sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B1672819.png)

![Acetic acid, [(phenylsulfonyl)hydrazono]-](/img/structure/B1672826.png)

![(4r)-3-{(2s,3s)-2-Hydroxy-3-[(3-Hydroxy-2-Methylbenzoyl)amino]-4-Phenylbutanoyl}-5,5-Dimethyl-N-(2-Methylbenzyl)-1,3-Thiazolidine-4-Carboxamide](/img/structure/B1672827.png)